(3-Ethoxypyridin-4-yl)methanol is an organic compound characterized by a pyridine ring substituted with an ethoxy group and a hydroxymethyl group. Its chemical formula is , and it is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound can be classified under the category of pyridine derivatives, which are widely studied for their biological activities.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the classification of heterocyclic compounds due to the presence of a nitrogen atom in its aromatic ring structure. Pyridine derivatives, including (3-Ethoxypyridin-4-yl)methanol, are known for their diverse biological properties, making them significant in drug discovery and development.
Methods of Synthesis
The synthesis of (3-Ethoxypyridin-4-yl)methanol typically involves the reaction of 3-ethoxypyridine with formaldehyde under basic conditions. This reaction proceeds through a nucleophilic addition mechanism where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of formaldehyde, leading to the formation of the hydroxymethyl derivative.
Technical Details
Structure
The molecular structure of (3-Ethoxypyridin-4-yl)methanol features a pyridine ring with an ethoxy group at the 3-position and a hydroxymethyl group at the 4-position. The compound has a molecular weight of approximately 165.19 g/mol.
Data
Reactions
(3-Ethoxypyridin-4-yl)methanol can participate in various chemical reactions:
The mechanism of action for (3-Ethoxypyridin-4-yl)methanol primarily revolves around its interaction with biological targets, particularly enzymes or receptors involved in various metabolic pathways. While specific mechanisms may vary based on application, it is hypothesized that its structural features allow it to modulate biological activity through binding interactions.
Physical Properties
Chemical Properties
(3-Ethoxypyridin-4-yl)methanol has several scientific uses:
Functionalization at the 3- and 4-positions of the pyridine ring is critical for optimizing the electronic and steric properties of this heterocyclic scaffold. The 4-hydroxymethyl group in (3-Ethoxypyridin-4-yl)methanol enables straightforward derivatization to esters, ethers, or halides, while the 3-ethoxy group provides electron-donating character that modulates ring electronics. Computational analyses indicate the 3-ethoxy substituent increases electron density at the adjacent nitrogen by ~15% compared to unsubstituted pyridinemethanol analogs, enhancing hydrogen-bond acceptance capability [1] [9]. This electronic tuning is exploited in kinase inhibitor designs where the oxygen atoms coordinate with catalytic lysine residues in ATP-binding pockets [5] [9].
Table 1: Key Physicochemical Properties of (3-Ethoxypyridin-4-yl)methanol
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₁₁NO₂ | High-res MS |
Molecular Weight | 153.18 g/mol | - |
logP | 0.97 | Reversed-phase HPLC |
Topological PSA | 42.35 Ų | Computational modeling |
Hydrogen Bond Acceptors | 3 | - |
The synthesis typically begins with selective O-alkylation of 3-hydroxypyridine precursors. A patented route (WO2023026180A1) achieves 85% yield via Williamson ether synthesis using ethyl bromide with K₂CO₃ in DMF at 60°C [9]. Subsequent formylation at the 4-position using Duff reaction conditions (hexamethylenetetramine, TFA) introduces the hydroxymethyl group after acidic hydrolysis. Alternatively, direct lithiation at C4 followed by reaction with DMF provides the aldehyde intermediate, which is reduced to the primary alcohol using NaBH₄ in >90% yield [1] [9]. Protecting group strategies (e.g., silyl ethers) are often employed during nucleophilic substitutions to prevent side reactions at the alcohol moiety.
Ethoxy derivatives demonstrate superior metabolic stability and membrane permeability compared to methoxy analogs. In vitro microsomal stability assays show ethoxy-containing compounds exhibit 40-60% longer half-lives due to reduced cytochrome P450-mediated demethylation [9]. LogP comparisons reveal a 0.35-unit increase for ethoxy (0.97) vs methoxy (0.62) derivatives, correlating with enhanced blood-brain barrier penetration in computational models (predicted logBB = 0.09 for ethoxy vs -0.21 for methoxy) [1] [6]. Bioactivity studies indicate ethoxy derivatives show 3-5 fold higher affinity for CNS targets like α4β2 nicotinic acetylcholine receptors, attributed to favorable hydrophobic pocket interactions [8].
The primary alcohol serves as a handle for introducing amine functionalities via reductive amination. A biocatalytic route employs Lactobacillus paracasei BD101 whole-cell catalysts to convert ketone intermediates to chiral amines with 99% ee, followed by nucleophilic displacement with 3-ethoxypyridinol [2]. Optimized conditions (pH 7.0, 30°C, 150 rpm) achieve 92% conversion in 24 hours. For synthetic routes, NaBH₃CN in methanol with acetic acid catalysis facilitates reductive amination between aldehyde derivatives and primary amines, yielding secondary amines with >80% efficiency [3] [9].
Ether bond formation between pyridinols and alkyl halides is significantly influenced by base and solvent selection. Systematic screening demonstrates that:
Table 2: Solvent and Catalyst Optimization for Nucleophilic Substitution
Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
DMF | K₂CO₃ | None | 80 | 78 |
DMSO | Cs₂CO₃ | TBAB | 100 | 92 |
Acetonitrile | DBU | None | 82 | 65 |
Toluene | K₃PO₄ | 18-crown-6 | 110 | 71 |
Pd-catalyzed cross-coupling strategies enable C-C bond formation at the 4-position. Suzuki-Miyaura reactions using Pd(dppf)Cl₂ with aqueous K₂CO₃ in toluene/ethanol (3:1) achieve >85% yields when coupled with arylboronic acids [9]. For reduction steps, catalytic transfer hydrogenation (Pd/C, ammonium formate) outperforms NaBH₄ in selectivity for reducing nitro groups while preserving the ethoxy moiety. Solvent-free mechanochemical grinding with KOH and ethyl bromide achieves 89% O-alkylation yield in 30 minutes, demonstrating an efficient green chemistry approach [2].
Docking studies against DHX9 helicase (PDB: 8SZP) reveal the ethoxypyridine moiety occupies a hydrophobic subpocket adjacent to the RNA channel exit. The oxygen atoms form key hydrogen bonds with Ser478 (2.8 Å) and backbone amides of Leu480 (3.1 Å), while the ethyl group engages in van der Waals interactions with Trp343 and Lys498 [5]. Pyridine ring rotation modulates binding affinity by 10-fold, with the 3-ethoxy orientation significantly minimizing steric clash with the flexible HA2 domain. Comparative simulations show ethoxy derivatives achieve 20% higher binding energy scores than methoxy analogs against MAP4K4 kinase due to enhanced hydrophobic contact with Ile532 and Val569 [3] [5].
Table 3: Docking Scores Against Protein Targets
Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
DHX9 Helicase | 8SZP | -9.2 | H-bonds: Ser478, Leu480; π-stack: Trp343 |
MAP4K4 Kinase | 4OBO | -8.7 | Hydrophobic: Ile532, Val569 |
α4β2 nAChR | 6CNJ | -7.9 | Cation-π: Trp147; H-bond: Gln117 |
Quantitative Structure-Activity Relationship (QSAR) models incorporating 153 derivatives identified three critical descriptors:1) Topological polar surface area (TPSA): Optimal range = 35-45 Ų for membrane permeability2) AlogP: Ideal value 1.0-1.5 balances solubility and bioavailability3) Molecular dipole moment: >3.0 D correlates with kinase inhibition potencyThe model achieved q² = 0.82 and R² = 0.91, accurately predicting IC₅₀ values within 0.3 log units. Ethoxy-containing analogs consistently scored higher than methoxy derivatives in predicted bioactivity for CNS targets due to optimized logP and TPSA values [1] [6]. Machine learning models incorporating molecular dynamics trajectories further demonstrated that 3-ethoxy rotation barriers (∼5 kcal/mol) enable conformational adaptation to binding pockets inaccessible to bulkier alkoxy groups [5] [9].
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